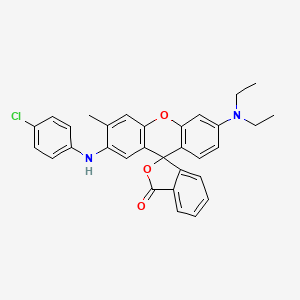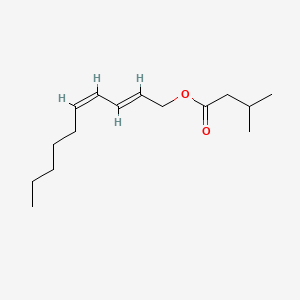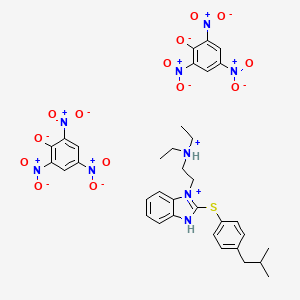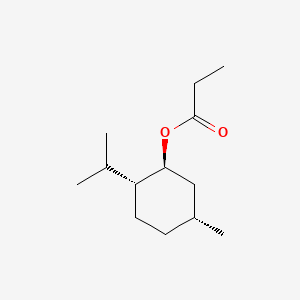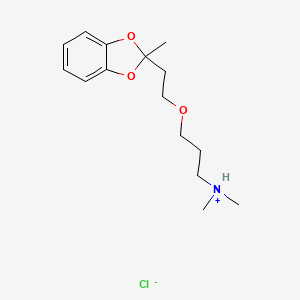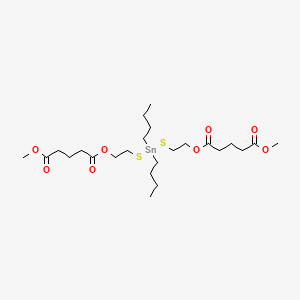![molecular formula C22H49NO7S B13765664 Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate CAS No. 56049-85-5](/img/structure/B13765664.png)
Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate is a chemical compound with the molecular formula C22H49NO7S and a molecular weight of 471.692. It is known for its unique structure, which includes a long hydrophobic alkyl chain and a hydrophilic sulfate group. This dual nature makes it useful in various applications, particularly in surfactant and detergent formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate typically involves the reaction of hexadecanol with ethylene oxide to form 2-(2-hexadecoxyethoxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-[2-(2-hexadecoxyethoxy)ethoxy]ethanol. Finally, this compound is sulfated using sulfur trioxide or chlorosulfonic acid to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The sulfate group can be oxidized to form sulfonic acids.
Reduction: The sulfate group can be reduced to form alcohols.
Substitution: The hydrogen sulfate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction solutions due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate involves its ability to interact with both hydrophobic and hydrophilic molecules. The long alkyl chain interacts with hydrophobic molecules, while the sulfate group interacts with hydrophilic molecules. This dual interaction allows it to act as an effective surfactant, reducing surface tension and enhancing solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with a similar sulfate group but a shorter alkyl chain.
Cetyltrimethylammonium bromide: A surfactant with a quaternary ammonium group instead of a sulfate group.
Triton X-100: A nonionic surfactant with a similar hydrophobic-hydrophilic structure.
Uniqueness
Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate is unique due to its long alkyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain surfactants. This makes it particularly effective in applications requiring strong surfactant properties.
Eigenschaften
CAS-Nummer |
56049-85-5 |
|---|---|
Molekularformel |
C22H49NO7S |
Molekulargewicht |
471.7 g/mol |
IUPAC-Name |
azanium;2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl sulfate |
InChI |
InChI=1S/C22H46O7S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-17-18-27-19-20-28-21-22-29-30(23,24)25;/h2-22H2,1H3,(H,23,24,25);1H3 |
InChI-Schlüssel |
PHXSEUBFRVSZFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)
